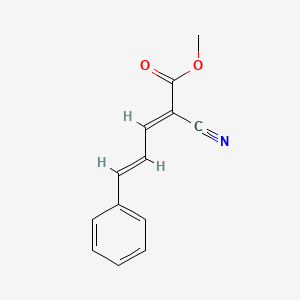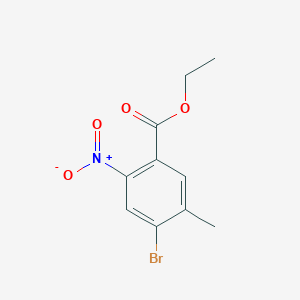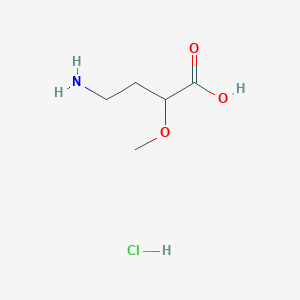![molecular formula C7H12ClF2N B2771664 2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2580234-12-2](/img/structure/B2771664.png)
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride, also known as DF-BFP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. DF-BFP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has been implicated in a variety of physiological and pathological processes. In
Applications De Recherche Scientifique
Radical Chlorination and Hydrodechlorination
- A study by Le et al. (2021) explored the radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, demonstrating the selective formation of various halogenated bicyclo[1.1.1]pentane cages. This selective chlorination process has applications in creating specific molecular structures used in pharmaceuticals and material science (Le et al., 2021).
Radical-mediated Difunctionalization in Medicinal Chemistry
- Wu et al. (2021) disclosed an efficient preparation of sulfonyl alkynyl/allyl/cyano-substituted Bicyclo[1.1.1]pentane (BCP) derivatives, a process which is beneficial for generating diverse bioactive molecules, particularly in medicinal chemistry (Wu et al., 2021).
Synthetic Approach in Drug Discovery
- Bychek et al. (2019) developed a synthetic approach for difluoro-substituted bicyclo[1.1.1]pentanes, which are suggested as saturated bioisosteres of the benzene ring in drug discovery projects. This underscores the compound's relevance in designing new drugs (Bychek et al., 2019).
Chemical Structure and Energy Analysis
- Research by Wiberg et al. (1992) provided insights into the structures and energies of ions derived from bicyclo[1.1.1]pentane. Such studies are vital for understanding the chemical behavior and potential applications of these compounds in various fields (Wiberg et al., 1992).
Synthesis of BCP Benzylamines
- Shelp and Walsh (2018) reported on the synthesis of BCP benzylamines, which have potential applications in the development of new drug candidates, demonstrating the versatility of these compounds in medicinal chemistry (Shelp & Walsh, 2018).
Aminoalkylation for Building Blocks in Pharmaceuticals
- Hughes et al. (2019) introduced a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which has significant implications for the efficient creation of important building blocks in pharmaceutical research (Hughes et al., 2019).
Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentanes
- Ma et al. (2019) discussed the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, highlighting the challenges and novel methodologies in synthesizing these compounds, which are crucial in improving the physicochemical properties of drug candidates (Ma et al., 2019).
Propriétés
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9,4-10)6-1-5(2-6)3-6;/h5H,1-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWACPFWOZEYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)


![N-cyclohexyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)
![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)
![Thieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2771591.png)
![4-[3-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile](/img/structure/B2771593.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloropyrimidine](/img/structure/B2771594.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2771597.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2771601.png)
![N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2771604.png)
